molecular formula C34H56N2O18 B1196683 1-(2-Methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane CAS No. 144860-78-6

1-(2-Methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane

Cat. No. B1196683
CAS RN: 144860-78-6
M. Wt: 780.8 g/mol
InChI Key: VEOCFVFIPPXQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRE-1087 involves the reaction of 1-(2-methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy) propane with citric acid to form the dicitrate salt . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the final compound in high purity .

Industrial Production Methods

Industrial production of CRE-1087 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

CRE-1087 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CRE-1087 may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used .

properties

CAS RN

144860-78-6

Molecular Formula

C34H56N2O18

Molecular Weight

780.8 g/mol

IUPAC Name

2-[2-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C22H40N2O4.2C6H8O7/c1-6-23(7-2)14-16-26-18-20(27-17-15-24(8-3)9-4)19-28-22-13-11-10-12-21(22)25-5;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h10-13,20H,6-9,14-19H2,1-5H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

VEOCFVFIPPXQLI-UHFFFAOYSA-N

SMILES

CCN(CC)CCOCC(COC1=CC=CC=C1OC)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOCC(COC1=CC=CC=C1OC)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

synonyms

1-(2-methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane
CRE 1087
CRE-1087

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.